molecular formula C18H17F2N5O2S B2703560 N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105227-63-1

N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2703560
CAS No.: 1105227-63-1
M. Wt: 405.42
InChI Key: MWOFEFDGHAYYTM-UHFFFAOYSA-N
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Description

This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3. The thioacetamide side chain is linked to N-(2,4-difluorophenyl), which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and binding interactions with biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2S/c1-3-25-16(12-5-4-8-24(2)17(12)27)22-23-18(25)28-10-15(26)21-14-7-6-11(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOFEFDGHAYYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105227-63-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer activity, antimicrobial effects, and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N5O2SC_{18}H_{17}F_{2}N_{5}O_{2}S, with a molecular weight of 405.4 g/mol. The structure features a difluorophenyl group and a triazole ring linked through a thioether moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇F₂N₅O₂S
Molecular Weight405.4 g/mol
CAS Number1105227-63-1

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study Findings:

  • Cell Line Testing: The compound was tested against several cancer cell lines, including A375 (melanoma) and SK-OV-3 (ovarian cancer), showing promising results with IC50 values below 10 µM, indicating potent antiproliferative activity.
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment at concentrations around 10 µM.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of both gram-positive and gram-negative bacteria.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacological Mechanisms

The biological activities of N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-y)-4H-1,2,4-triazol-3-y)thio)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activities: The triazole moiety is known to interact with various enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress: The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Cell Cycle: Studies suggest that it affects the cell cycle distribution in treated cells, particularly increasing the population in the G2/M phase.

Comparison with Similar Compounds

Structural Implications :

  • The 2,4-difluorophenyl group improves lipophilicity and metabolic resistance relative to mono-fluorinated or non-fluorinated aryl groups .

Anti-Exudative Activity

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., from ) show anti-inflammatory activity comparable to diclofenac sodium. The target compound’s dihydropyridinone moiety may confer enhanced activity due to increased electron density and steric bulk, though direct comparative data are lacking .

Orco Agonist Activity

VUAA-1 and OLC-12 () are potent insect odorant receptor co-receptor (Orco) agonists. The target compound’s difluorophenyl group could reduce off-target interactions in insects compared to ethylphenyl or isopropylphenyl groups, but this requires validation .

Spectroscopic and Physicochemical Properties

  • NMR Profiling: highlights that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts. The dihydropyridinone group in the target compound would produce distinct shifts in these regions compared to pyrazine or pyridine analogues .
  • Solubility and Stability: Fluorine atoms on the aryl group enhance solubility in polar solvents compared to non-fluorinated analogues (e.g., N,N-diethyl-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide in ) .

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